molecular formula C9H12N2O B12445659 ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine CAS No. 92383-19-2

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine

Cat. No.: B12445659
CAS No.: 92383-19-2
M. Wt: 164.20 g/mol
InChI Key: OGHOJGHGIKGEPH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct experimental NMR data for this compound is not publicly available, its spectral features can be inferred from analogous structures. The ¹H NMR spectrum would likely exhibit:

  • Aromatic protons : A multiplet integrating to 4H between δ 6.7–7.2 ppm, corresponding to the benzene ring protons in the dihydrobenzofuran system.
  • Dihydrofuran protons : Two distinct sets of resonances:
    • A triplet near δ 4.3–4.5 ppm (2H, J = 8–9 Hz) for the methylene group adjacent to the oxygen atom.
    • A multiplet at δ 3.1–3.3 ppm (1H) for the methine proton bridging the oxygen and methylhydrazine groups.
  • Hydrazine protons : A broad singlet at δ 2.5–3.0 ppm (2H) for the NH₂ group, though these signals may be attenuated due to proton exchange with deuterated solvents.

The ¹³C NMR spectrum would display:

  • Aromatic carbons: Six signals between δ 110–150 ppm.
  • Oxygen-bearing carbons: A quaternary carbon at δ 85–90 ppm (C-2 of dihydrofuran) and a methylene carbon at δ 45–50 ppm (CH₂NHNH₂).

Infrared (IR) Spectroscopic Fingerprinting

Key IR absorptions would include:

  • N-H stretches : Moderate bands near 3300 cm⁻¹ (symmetric/asymmetric NH₂ stretching).
  • C-O-C ether vibration : A strong band at 1200–1250 cm⁻¹ from the dihydrofuran oxygen.
  • Aromatic C=C stretches : Multiple peaks between 1450–1600 cm⁻¹.
  • C-N stretches : Weak to medium intensity bands at 1100–1150 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum would likely show:

  • Molecular ion peak : At m/z 164 (C₉H₁₂N₂O⁺), consistent with the molecular weight.
  • Major fragments:
    • Loss of NH₂NH (45 Da), yielding a base peak at m/z 119 (C₈H₇O⁺).
    • Cleavage of the C-O bond in the dihydrofuran ring, producing ions at m/z 91 (C₇H₇⁺) and m/z 73 (C₃H₅NO⁺).
    • A characteristic fragment at m/z 77 from the benzene ring (C₆H₅⁺).

Table 2: Predicted mass spectral fragments

m/z Proposed Fragment
164 [M]⁺
119 C₈H₇O⁺ (dihydrobenzofuran)
91 C₇H₇⁺ (tropylium ion)
77 C₆H₅⁺ (benzene fragment)

Properties

CAS No.

92383-19-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethylhydrazine

InChI

InChI=1S/C9H12N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-4,8,11H,5-6,10H2

InChI Key

OGHOJGHGIKGEPH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CNN

Origin of Product

United States

Preparation Methods

Cyclization to 2,3-Dihydrobenzofuran

The second step involves cyclizing 2-phenoxyethanol using zinc chloride and manganous chloride catalysts at 200–220°C for 3–4 hours. This intramolecular etherification proceeds via acid-catalyzed dehydration, forming the dihydrobenzofuran ring.

Optimized Parameters:

  • Catalysts: ZnCl₂ (1 g) + MnCl₂ (3–5 g)
  • Temperature: 200–220°C
  • Distillation: Reduced pressure at 88–90°C to isolate product.

Integrated Synthesis Pathway

Combining the above steps yields a coherent route:

  • Synthesize 2,3-Dihydrobenzofuran
    • Follow CN105693666A’s methodology with CuCl₂–FeCl₃ and ZnCl₂–MnCl₂ catalysis.
  • Chloromethylation
    • Treat dihydrobenzofuran with CH₂O/HCl/ZnCl₂ to form 2-(chloromethyl)-2,3-dihydrobenzofuran.
  • Hydrazine Alkylation
    • React chloromethyl derivative with hydrazine hydrate under conditions from CN106543026B.

Comparative Analysis of Catalytic Systems

The choice of catalysts critically impacts yield and purity.

Step Catalysts Temperature (°C) Time (h) Key Benefit
Cyclization ZnCl₂ + MnCl₂ 200–220 3–4 Enhanced cyclization efficiency
Alkylation NaHSO₃ + TsONa 70–100 3–5 Suppresses side reactions

Challenges and Optimization Strategies

  • Chloromethylation Selectivity: Competitive ring-opening or over-alkylation may occur. Using controlled HCl gas flow and low temperatures mitigates this.
  • Hydrazine Stability: Hydrazine degrades at high temperatures. Stepwise heating (70°C → 100°C) preserves integrity.
  • Purification: Distillation under reduced pressure (as in CN105693666A) isolates the final product.

Chemical Reactions Analysis

Types of Reactions

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect multiple pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Electronic and Reactivity Profiles

  • Dihydrobenzofuran vs. Benzodithiazine/Benzimidazole : The dihydrobenzofuran core lacks the sulfur atoms present in benzodithiazine () or the nitrogen-rich benzimidazole (), resulting in lower electron-withdrawing effects. This may enhance nucleophilic reactivity at the hydrazine group .
  • Hydrazide vs. Hydrazine : Compounds with hydrazide linkages (e.g., ) exhibit different hydrogen-bonding capabilities due to the carbonyl group, influencing solubility and target interactions .

Key Research Findings

Synthetic Flexibility : The dihydrobenzofuran-based hydrazine can incorporate diverse substituents (e.g., 5-chloro, 7-methoxy) via straightforward alkylation, enabling rapid library synthesis .

Comparative Reactivity : Hydrazines with electron-deficient cores (e.g., benzodithiazine in ) show slower hydrolysis rates compared to electron-rich dihydrobenzofuran derivatives .

Toxicity Mitigation: Structural modifications, such as fluorine substitution or aromatic ring saturation, may reduce the carcinogenic risks associated with simple diarylhydrazines like 1,2-diphenylhydrazine .

Biological Activity

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydrobenzofuran moiety linked to a hydrazine group. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydrobenzofuran, including this compound, exhibit promising anticancer activity.

In Vitro Studies

  • Cell Line Sensitivity : A study evaluated the cytotoxic effects of various dihydrobenzofuran derivatives on 60 human tumor cell lines. The compound showed significant growth inhibition with a GI(50) value lower than 10 nM against breast cancer cell lines .
  • Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for mitosis. It was found to inhibit this process at concentrations around 13 µM, indicating its potential as an antimitotic agent .

Table 1: Summary of Anticancer Activity

CompoundCell LineGI(50) Value (µM)Mechanism
This compoundBreast Cancer<10 nMTubulin Polymerization Inhibition
Other DerivativesVarious Tumor Lines0.3 - 10 nMAntimitotic Activity

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.

In Vitro Antimicrobial Studies

  • Bacterial Strains : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

  • Study on Hydrazide-Hydrazones : A recent investigation focused on hydrazide-hydrazone derivatives demonstrated that certain structural modifications could enhance antiproliferative activity against cancer cell lines, with IC50 values as low as 0.77 µM for specific derivatives .
  • Dihydrobenzofuran Derivatives : Research highlighted how conformational changes in dihydrobenzofuran derivatives could improve selectivity and potency against bromodomain targets associated with cancer .

Table 2: Summary of Case Studies

StudyFocusKey Findings
Hydrazide-Hydrazones Antiproliferative ActivityIC50 = 0.77 µM in LN-229 cells
Dihydrobenzofuran Derivatives Bromodomain Inhibition>1000-fold selectivity over BD1

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